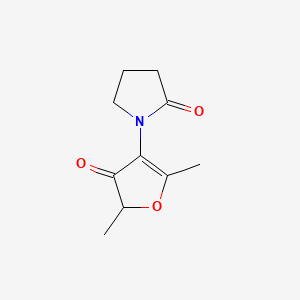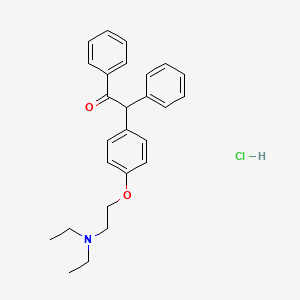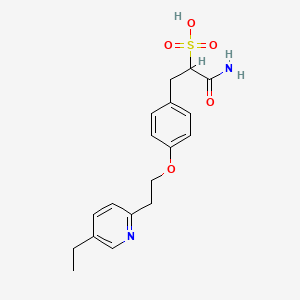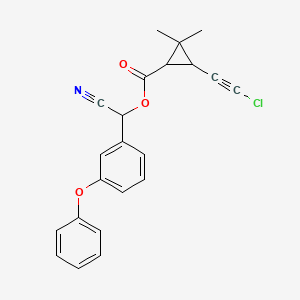
Efavirenz amino alcohol ethyl carbamate
Descripción general
Descripción
Efavirenz amino alcohol ethyl carbamate is a derivative of efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus type 1 (HIV-1) infections
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of efavirenz amino alcohol ethyl carbamate involves several key steps:
Starting Material: The synthesis begins with the preparation of the amino alcohol intermediate. This is typically achieved through the reduction of a corresponding nitro compound or the hydrolysis of an amide.
Formation of Ethyl Carbamate: The amino alcohol is then reacted with ethyl chloroformate in the presence of a base such as triethylamine to form the ethyl carbamate derivative.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for further applications.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions to ensure consistent product quality.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize impurities.
Purification and Quality Control: The final product undergoes rigorous purification and quality control processes to meet industry standards and regulatory requirements.
Análisis De Reacciones Químicas
Types of Reactions
Efavirenz amino alcohol ethyl carbamate undergoes various chemical reactions, including:
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding amino alcohol and ethyl carbamate.
Oxidation: Oxidative reactions can convert the amino alcohol group to a corresponding ketone or aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Amino alcohol and ethyl carbamate.
Oxidation: Ketone or aldehyde derivatives.
Substitution: Various substituted carbamate derivatives.
Aplicaciones Científicas De Investigación
Efavirenz amino alcohol ethyl carbamate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method development and validation.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of HIV-1 infections.
Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of efavirenz amino alcohol ethyl carbamate is primarily related to its parent compound, efavirenz. Efavirenz is a non-nucleoside reverse transcriptase inhibitor that blocks the activity of reverse transcriptase, an enzyme produced by HIV-1. By inhibiting this enzyme, efavirenz prevents the virus from replicating and reduces the viral load in the body. The amino alcohol and ethyl carbamate groups may enhance the compound’s binding affinity and specificity for the enzyme, contributing to its overall efficacy.
Comparación Con Compuestos Similares
Similar Compounds
Efavirenz: The parent compound, used in the treatment of HIV-1 infections.
Nevirapine: Another non-nucleoside reverse transcriptase inhibitor with a similar mechanism of action.
Delavirdine: A non-nucleoside reverse transcriptase inhibitor with a different chemical structure but similar therapeutic applications.
Uniqueness
Efavirenz amino alcohol ethyl carbamate is unique due to the presence of the amino alcohol and ethyl carbamate groups, which may enhance its chemical stability, solubility, and binding affinity compared to other non-nucleoside reverse transcriptase inhibitors. These properties make it a valuable compound for further research and potential therapeutic applications.
Propiedades
IUPAC Name |
ethyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClF3NO3/c1-2-24-14(22)21-13-6-5-11(17)9-12(13)15(23,16(18,19)20)8-7-10-3-4-10/h5-6,9-10,23H,2-4H2,1H3,(H,21,22)/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIKLWWRUOKZMC-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Cl)C(C#CC2CC2)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)NC1=C(C=C(C=C1)Cl)[C@@](C#CC2CC2)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70175395 | |
| Record name | Efavirenz amino alcohol ethyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211563-41-6 | |
| Record name | Efavirenz amino alcohol ethyl carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211563416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Efavirenz amino alcohol ethyl carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70175395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EFAVIRENZ AMINO ALCOHOL ETHYL CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCK9QPK7LI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Bicyclo[6.1.0]non-4-ene, 9,9-difluoro- (9CI)](/img/new.no-structure.jpg)
![2-[4-[(E)-1,2-bis(4-chlorophenyl)ethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B586145.png)






